molecular formula C19H30FN3O2 B5467054 N'-[2-(2-fluorophenyl)ethyl]-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea

N'-[2-(2-fluorophenyl)ethyl]-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea

Numéro de catalogue B5467054
Poids moléculaire: 351.5 g/mol
Clé InChI: UVFSKQJWIRVJBB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N'-[2-(2-fluorophenyl)ethyl]-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea, also known as FMe-DUPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer imaging and therapy. FMe-DUPA is a small molecule that specifically targets the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. In

Mécanisme D'action

N'-[2-(2-fluorophenyl)ethyl]-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea selectively binds to PSMA, which is overexpressed in prostate cancer cells. PSMA is a type II transmembrane protein that has both enzymatic and receptor-like functions. The enzymatic activity of PSMA involves the cleavage of N-acetylaspartylglutamate (NAAG), a neuropeptide that is involved in pain sensation and synaptic signaling. The receptor-like function of PSMA involves its interaction with extracellular matrix proteins, such as fibronectin and laminin. The exact mechanism of this compound binding to PSMA is not fully understood, but it is thought to involve interactions with the active site of the enzyme and the extracellular domain of the receptor.
Biochemical and Physiological Effects:
This compound has shown high affinity and selectivity for PSMA, with minimal binding to other tissues. PET imaging with this compound has shown high tumor-to-background ratios, indicating selective accumulation in PSMA-expressing prostate cancer cells. This compound has also been shown to have a favorable pharmacokinetic profile, with rapid clearance from non-target tissues and minimal accumulation in normal organs.

Avantages Et Limitations Des Expériences En Laboratoire

N'-[2-(2-fluorophenyl)ethyl]-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea has several advantages for lab experiments, such as its high affinity and specificity for PSMA, its ability to be labeled with various radioisotopes, and its potential for targeted therapy. However, this compound also has some limitations, such as its complex synthesis method and the need for specialized equipment for radiolabeling. In addition, this compound has not yet been approved for clinical use, which limits its availability for research purposes.

Orientations Futures

There are several future directions for N'-[2-(2-fluorophenyl)ethyl]-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea research, such as the development of new radiolabeled derivatives for PET imaging and targeted therapy, the investigation of this compound in other PSMA-expressing cancers, such as glioblastoma and renal cell carcinoma, and the optimization of the synthesis method for increased yields and purity. In addition, the combination of this compound with other imaging modalities, such as magnetic resonance imaging (MRI) and computed tomography (CT), may further improve its diagnostic accuracy. Overall, this compound has significant potential for improving cancer diagnosis and therapy, and further research in this area is warranted.

Méthodes De Synthèse

The synthesis of N'-[2-(2-fluorophenyl)ethyl]-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea involves several steps, including the reaction of 2-fluoroethylamine with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with 3-methoxypropylamine and 1-methyl-4-piperidinyl isocyanate. The final product is obtained through the addition of urea to the intermediate product. The synthesis of this compound has been optimized to produce high yields and purity.

Applications De Recherche Scientifique

N'-[2-(2-fluorophenyl)ethyl]-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea has been extensively studied for its potential applications in cancer imaging and therapy. PSMA is a transmembrane protein that is overexpressed in prostate cancer cells, making it an attractive target for imaging and therapy. This compound has been labeled with various radioisotopes, such as gallium-68 and fluorine-18, for use in positron emission tomography (PET) imaging. PET imaging with this compound has shown high sensitivity and specificity in detecting prostate cancer lesions, making it a promising tool for prostate cancer diagnosis and staging.
In addition to imaging, this compound has also been investigated for its potential use in targeted therapy. This compound can be conjugated with various therapeutic agents, such as chemotherapeutic drugs or radionuclides, to selectively deliver them to PSMA-expressing cancer cells. This approach has shown promising results in preclinical studies, demonstrating selective killing of prostate cancer cells while sparing normal tissues.

Propriétés

IUPAC Name

3-[2-(2-fluorophenyl)ethyl]-1-(3-methoxypropyl)-1-(1-methylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30FN3O2/c1-22-13-9-17(10-14-22)23(12-5-15-25-2)19(24)21-11-8-16-6-3-4-7-18(16)20/h3-4,6-7,17H,5,8-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFSKQJWIRVJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(CCCOC)C(=O)NCCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.